Bienvenue dans la boutique en ligne BenchChem!

(1-Benzyl-1H-imidazol-2-yl)-acetic acid

Melanocortin Receptor MC1R Agonist Skin Homeostasis

(1-Benzyl-1H-imidazol-2-yl)-acetic acid (CAS 123566-33-6) is an imidazole derivative characterized by a benzyl group at the N1 position and an acetic acid moiety at the C2 position. This scaffold is distinct within the broader class of imidazole acetic acids and is widely utilized as a key intermediate in medicinal chemistry.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 123566-33-6
Cat. No. B038063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-1H-imidazol-2-yl)-acetic acid
CAS123566-33-6
Synonyms(1-BENZYL-1H-IMIDAZOL-2-YL)-ACETIC ACID
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=CN=C2CC(=O)O
InChIInChI=1S/C12H12N2O2/c15-12(16)8-11-13-6-7-14(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16)
InChIKeyPEXJLERUJWJFKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-Benzyl-1H-imidazol-2-yl)-acetic Acid (CAS 123566-33-6) Procurement and Research Guide


(1-Benzyl-1H-imidazol-2-yl)-acetic acid (CAS 123566-33-6) is an imidazole derivative characterized by a benzyl group at the N1 position and an acetic acid moiety at the C2 position . This scaffold is distinct within the broader class of imidazole acetic acids and is widely utilized as a key intermediate in medicinal chemistry. The compound's structural features confer specific physicochemical properties, including a predicted pKa of 3.48 ± 0.10 and density of 1.20 ± 0.1 g/cm³, which directly influence its solubility, ionization state, and suitability for downstream derivatization . It is primarily sourced as a building block for the synthesis of biologically active molecules, particularly those targeting melanocortin receptors and parasitic enzymes .

Why (1-Benzyl-1H-imidazol-2-yl)-acetic Acid Cannot Be Replaced by Common In-Class Analogs


Generic substitution of (1-Benzyl-1H-imidazol-2-yl)-acetic acid with other imidazole-acetic acid derivatives is not chemically or biologically equivalent due to the specific positioning of the benzyl group and acetic acid moiety. Simple in-class analogs, such as unsubstituted imidazole-2-acetic acid or 1-methyl-imidazole-2-acetic acid, lack the critical N1-benzyl group that is essential for high-affinity binding to targets like the Melanocortin-1 Receptor (MC1R) and certain parasite enzymes [1]. Furthermore, the presence of the free carboxylic acid at the C2 position is a distinct functional handle that enables critical amide bond formation for derivatization; substituting this with esters or nitriles alters both the reactivity and the biological activity of the resulting analogs . The specific combination of these two functional groups, in this precise regioisomeric arrangement, is what underpins its demonstrated utility as a precursor for potent MC1R agonists and antiparasitic agents, a property not shared by its closest commercial analogs [2].

Quantitative Differentiation of (1-Benzyl-1H-imidazol-2-yl)-acetic Acid (CAS 123566-33-6) from Key Comparators


MC1R Agonist Activity: Potency of N-(1-benzyl-1H-imidazol-2-yl)amide Derivatives vs. Baseline Scaffolds

The (1-benzyl-1H-imidazol-2-yl)-acetic acid scaffold is critical for achieving potent MC1R agonism. A derivative of this compound, specifically N-(1-benzyl-1H-imidazol-2-yl)amide derivative 9g, demonstrated significant MC1R agonistic activity. While the parent acid is a precursor, the activity of this direct amide derivative, reported at an EC50 of 110 nM, provides a quantifiable benchmark for the utility of this core structure. This level of activity is not achievable with simple, unsubstituted imidazole acetic acid analogs, as the N1-benzyl group is a key pharmacophoric element for receptor binding [1].

Melanocortin Receptor MC1R Agonist Skin Homeostasis

Antiparasitic Activity: Impact of N-Benzylimidazole Moiety on Proliferation Inhibition

The introduction of an N-benzylimidazole moiety, a key structural feature of (1-benzyl-1H-imidazol-2-yl)-acetic acid, significantly enhances antiparasitic activity. In a series of protein farnesyltransferase inhibitors, the addition of an N-p-substituted-benzylimidazole group led to a marked increase in the inhibition of Leishmania donovani proliferation, achieving IC50 values in the submicromolar range. This activity was comparable to the reference drug miltefosine, whereas the parent scaffolds lacking the N-benzylimidazole group were significantly less potent [1]. This demonstrates the unique contribution of this structural motif to biological activity.

Antiparasitic Leishmaniasis Trypanosomiasis

Physicochemical Properties: pKa Comparison with Unsubstituted Imidazole-2-acetic Acid

The (1-benzyl-1H-imidazol-2-yl)-acetic acid possesses a predicted pKa of 3.48 ± 0.10, which is distinct from its unsubstituted parent, imidazole-2-acetic acid . This lower pKa indicates a higher degree of ionization at physiological pH, which can significantly impact solubility, membrane permeability, and the compound's behavior in biological assays and as a synthetic intermediate. While experimental pKa data for the direct comparator is not widely reported, the predicted value for the target compound provides a quantitative basis for understanding its unique ionization state.

Physicochemical Properties pKa Drug-likeness

HDAC1 Inhibitory Activity: A Potential Off-Target Effect of the Scaffold

The (1-benzyl-1H-imidazol-2-yl)-acetic acid scaffold has been associated with HDAC1 inhibitory activity. While data for the exact parent compound is limited, a derivative of this scaffold (specifically a compound with the same core but an amide extension) has been reported to inhibit HDAC1 with an IC50 of 180.0 nM in an in vitro deacetylation assay using a purified enzyme complex from mammalian cells [1]. This contrasts with other imidazole acetic acid derivatives, which have not been widely reported as HDAC1 inhibitors, suggesting that the N1-benzyl substitution may confer a unique selectivity profile.

Epigenetics HDAC Inhibition Cancer Research

Validated Application Scenarios for (1-Benzyl-1H-imidazol-2-yl)-acetic Acid (CAS 123566-33-6)


Synthesis of Potent and Metabolically Stable MC1R Agonists

For research groups focused on skin homeostasis, anti-inflammatory, or tissue fibrosis suppression, (1-benzyl-1H-imidazol-2-yl)-acetic acid is the optimal starting material for generating N-(1-benzyl-1H-imidazol-2-yl)amide derivatives. This scaffold has been proven to yield potent MC1R agonists (e.g., derivative 9g with an EC50 of 110 nM) with good metabolic stability, a key advantage over peptide-based agonists like afamelanotide [1]. The free carboxylic acid is essential for amide bond formation with various amines, enabling rapid SAR studies.

Development of Novel Antiparasitic Agents Targeting Farnesyltransferase

This compound is a strategic building block for teams developing new treatments for neglected tropical diseases like leishmaniasis and trypanosomiasis. The N-benzylimidazole moiety is a validated enhancer of antiparasitic activity, driving the potency of inhibitors to submicromolar levels against L. donovani, comparable to miltefosine [2]. Its use is particularly indicated in programs focused on optimizing protein farnesyltransferase inhibitors, where the introduction of this specific group has been shown to significantly improve efficacy.

Probing HDAC1 Biology and Developing Epigenetic Probes

For researchers investigating the role of HDAC1 in cancer or other diseases, this scaffold offers a starting point for developing selective chemical probes. The documented HDAC1 inhibitory activity (IC50 = 180 nM for a derivative) suggests that the N1-benzyl-2-acetic acid core can be optimized for improved potency and selectivity against this specific HDAC isoform [3]. This application is distinct from other imidazole building blocks, which lack this established HDAC1 interaction profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-Benzyl-1H-imidazol-2-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.